(4Z)-2-(4-FLUOROPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-Fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenyl group attached to an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 4-fluorobenzaldehyde with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include Lewis acids such as zinc chloride or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or toluene at a temperature range of 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced oxazolone products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: Oxazolone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxazolone products with hydrogenated functional groups.
Substitution: Substituted oxazolone derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
(4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating with metal ions.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one stands out due to its unique combination of a fluorophenyl group and a methoxyphenyl group attached to an oxazolone ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-21-15-5-3-2-4-12(15)10-14-17(20)22-16(19-14)11-6-8-13(18)9-7-11/h2-10H,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFOOUOZKYFKF-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.